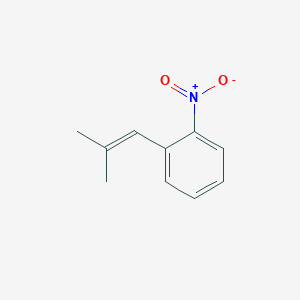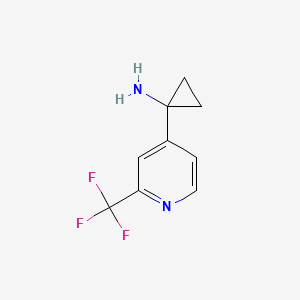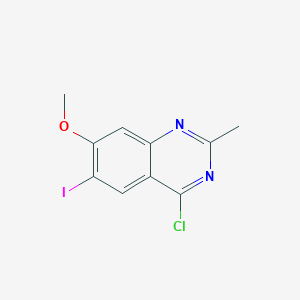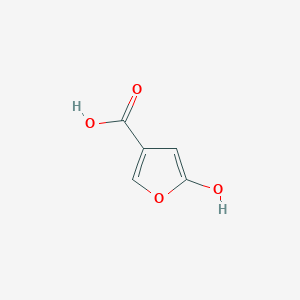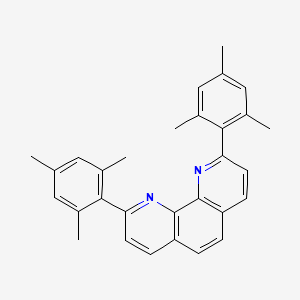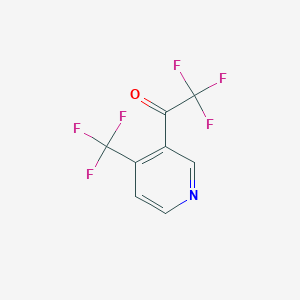
2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyridin-3-yl)ethanone is a fluorinated organic compound with the molecular formula C8H3F6NO. This compound is characterized by the presence of trifluoromethyl groups attached to both the ethanone and pyridine moieties, making it a highly fluorinated molecule. The incorporation of fluorine atoms imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyridin-3-yl)ethanone typically involves the reaction of 4-(trifluoromethyl)pyridine with trifluoroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-(trifluoromethyl)pyridine+trifluoroacetyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Strong bases (e.g., NaOH), nucleophiles (e.g., Grignard reagents)
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyridin-3-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyridin-3-yl)ethanone is largely dependent on its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 1-Trifluoroacetyl piperidine
- Trifluoromethylpyridine derivatives
Comparison: Compared to similar compounds, 2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyridin-3-yl)ethanone is unique due to the presence of both trifluoromethyl and ethanone groups. This dual functionality imparts distinct chemical reactivity and physical properties, making it particularly valuable in applications requiring high stability and reactivity.
Propriétés
Formule moléculaire |
C8H3F6NO |
|---|---|
Poids moléculaire |
243.11 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[4-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H3F6NO/c9-7(10,11)5-1-2-15-3-4(5)6(16)8(12,13)14/h1-3H |
Clé InChI |
RJPVORSTHGXCBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C(F)(F)F)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)


